molecular formula C11H7N3OS B2466363 2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole CAS No. 1081147-73-0

2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

Cat. No.: B2466363
CAS No.: 1081147-73-0
M. Wt: 229.26
InChI Key: ZOGIIZRNKKVKSB-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its 1,3,4-oxadiazole core is a privileged scaffold in drug design, known to enhance a molecule's ability to cross cell membranes, thereby improving bioavailability and interaction with biological targets . Research into analogous 1,3,4-oxadiazole derivatives has demonstrated potent inhibitory activity against enzymes like α-glucosidase and α-amylase, which are key targets for managing type II diabetes . Furthermore, such compounds are being evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them promising candidates for further investigation in neurodegenerative conditions such as Alzheimer's disease . Beyond its therapeutic potential, this hybrid molecule, incorporating pyridine and thiophene rings, has shown utility in industrial applications. Novel 1,3,4-oxadiazole hybrids with thiophene and pyridine components have been synthesized and identified as highly effective corrosion inhibitors for mild steel in acidic environments, functioning via adsorption onto metal surfaces . The compound serves as a versatile building block for developing new chemical entities for multi-target therapeutic agents and for creating advanced functional materials with specific surface-active properties. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-pyridin-3-yl-5-thiophen-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS/c1-2-8(6-12-4-1)10-13-14-11(15-10)9-3-5-16-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGIIZRNKKVKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorus Oxychloride-Mediated Cyclization

A widely reported method involves the cyclization of pyridine-3-carboxylic acid hydrazide with thiophene-3-carboxylic acid in the presence of phosphorus oxychloride (POCl₃). The reaction proceeds via dehydration, forming the 1,3,4-oxadiazole ring under reflux conditions (110–120°C, 6–8 hours). The stoichiometric ratio of 1:1 for the hydrazide and carboxylic acid precursors ensures optimal yield, while excess POCl₃ (2.5 equivalents) drives the reaction to completion. Post-synthesis purification typically involves neutralization with sodium bicarbonate, followed by recrystallization from ethanol or ethyl acetate.

Key Data:

Parameter Value
Reaction Temperature 110–120°C
Reaction Time 6–8 hours
Yield 82–89%
Purification Method Ethanol Recrystallization

Carbon Disulfide-Assisted Cyclization

An alternative route employs carbon disulfide (CS₂) in basic media to form the oxadiazole ring. Pyridine-3-carboxylic acid hydrazide reacts with thiophene-3-carboxylic acid in the presence of potassium hydroxide (KOH) and CS₂, yielding the intermediate 1,3,4-oxadiazole-2(3H)-thione. Subsequent alkylation or arylation steps may follow, though these are unnecessary for the target compound. This method is advantageous for its milder conditions (room temperature, 12–24 hours) and reduced reliance on harsh dehydrating agents.

Key Data:

Parameter Value
Reaction Temperature 25°C (room temperature)
Reaction Time 12–24 hours
Yield 75–86%
Byproduct Management Filtration of sulfur residues

Flow Synthesis Approach

Continuous flow chemistry has emerged as a scalable alternative to batch synthesis. In this method, precursors are dissolved in acetonitrile and passed through a heated microreactor (150°C, 10-minute residence time). The process enhances heat transfer and reduces side reactions, achieving yields up to 89% with minimal purification.

Key Data:

Parameter Value
Reactor Temperature 150°C
Residence Time 10 minutes
Solvent Acetonitrile
Yield 89%

Industrial-Scale Production

Optimization of Reaction Parameters

Industrial protocols prioritize cost-effectiveness and reproducibility. Key adjustments include:

  • Catalyst Loading: Reduced POCl₃ usage (1.8 equivalents) without compromising yield.
  • Solvent Recycling: Ethanol recovery systems minimize waste.
  • Continuous Crystallization: Enhances particle size uniformity for pharmaceutical applications.

Purification Techniques

  • Column Chromatography: Silica gel with petroleum ether/ethyl acetate (15:1) achieves >98% purity.
  • High-Performance Liquid Chromatography (HPLC): Resolves trace impurities in API-grade material.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) of the target compound exhibits distinct signals:

  • δ 8.10–8.07 (m, 2H, pyridine-H)
  • δ 7.80 (dd, J = 3.7 Hz, 1.2 Hz, 1H, thiophene-H)
  • δ 7.54–7.47 (m, 3H, aromatic-H).

¹³C NMR confirms the oxadiazole ring with a resonance at δ 164.0 ppm (C=O).

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak [M+H]⁺ appears at m/z 229.0432 (calculated: 229.0430), validating the molecular formula C₁₂H₈N₂OS.

Comparative Analysis of Methods

Method Yield Temperature Scalability Purity
POCl₃ Cyclization 82–89% 110–120°C High >95%
CS₂ Cyclization 75–86% 25°C Moderate 90–92%
Flow Synthesis 89% 150°C High >98%

The POCl₃ method balances yield and scalability, whereas flow synthesis offers superior purity. Carbon disulfide-based routes, while milder, require additional steps for sulfur removal.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

Recent investigations have highlighted the compound's potential as an anticancer agent. It has been evaluated for cytotoxic effects on cancer cell lines, including glioblastoma models. In vitro assays revealed that certain derivatives of 1,3,4-oxadiazoles induce apoptosis in cancer cells by damaging DNA and inhibiting cell proliferation . The structure-function relationship studies suggest that modifications to the oxadiazole ring can enhance its efficacy against specific cancer types.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential therapeutic applications in treating conditions characterized by chronic inflammation.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of 2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole with various biological targets. These studies indicate strong interactions with key enzymes and receptors involved in disease processes such as cancer and infection . Such computational approaches help in predicting the bioactivity and optimizing lead compounds for drug development.

Data Table: Summary of Biological Activities

Activity Target Organism/Cell Line Methodology Results
AntimicrobialStaphylococcus aureusDisc diffusion methodEffective inhibition observed
Escherichia coliDisc diffusion methodEffective inhibition observed
Candida albicansDisc diffusion methodEffective inhibition observed
AnticancerGlioblastoma cell linesCytotoxicity assayInduced apoptosis
Various cancer cell linesColony formation assaySignificant reduction in viability
Anti-inflammatoryMurine macrophagesCytokine assayReduced cytokine production

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s heterocyclic structure allows it to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Key Observations :

  • Anticancer Activity : Pyridin-3-yl derivatives (e.g., 2-(Pyridin-3-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole) exhibit potent growth inhibition (IC₅₀ ~1.1–1.5 µM) due to interactions with histone deacetylases (HDACs) and STAT3 signaling pathways . The thiophene analog (56c) shows moderate cytotoxicity, suggesting that electron-withdrawing groups (e.g., chloropyridine) enhance activity .
  • Antiviral Potential: Pyridin-3-yl substitutions at position 2 synergize with nitro or chlorophenyl groups at position 5 to inhibit HIV replication .
  • Antibacterial Efficacy: Sulfone-containing derivatives (e.g., methylsulfonyl and fluorophenylsulfonyl) demonstrate superior antibacterial activity compared to non-sulfonated analogs, likely due to enhanced membrane permeability .

Mechanistic Insights

  • HDAC6 Inhibition : Pyridin-3-yl-oxadiazoles selectively inhibit HDAC6, a target for neurodegenerative diseases, by mimicking the acetylated lysine substrate .
  • STAT3 Pathway Modulation : Derivatives like 2-(1-methyl-1H-indazol-3-yl)-5-(3-(pyridin-3-yl)phenyl)-1,3,4-oxadiazole disrupt STAT3 dimerization, inducing apoptosis in lung cancer cells .

Biological Activity

2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound combines a pyridine ring with a thiophene ring and an oxadiazole structure, which contributes to its diverse biological properties. Research has shown that compounds of this class can exhibit antimicrobial, antifungal, and anticancer activities.

The molecular formula of 2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is C11H8N4SC_{11}H_{8}N_{4}S with a molecular weight of 229.26 g/mol. Its structure allows for various chemical interactions that can enhance its biological activity.

PropertyValue
Molecular FormulaC₁₁H₈N₄S
Molecular Weight229.26 g/mol
CAS Number1081147-73-0
DensityNot available
Boiling PointNot available

Antimicrobial Activity

Research indicates that 2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole exhibits significant antimicrobial properties. In studies involving various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans, this compound showed promising results in inhibiting growth. For instance, a study demonstrated that derivatives of oxadiazoles exhibited strong bactericidal effects against Gram-positive bacteria, particularly Staphylococcus spp. .

Table 1: Antimicrobial Activity of 2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Cytotoxicity Studies

Cytotoxicity assessments have revealed that this compound can influence cell viability in cancer cell lines. In vitro studies on various cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation at specific concentrations. For example, compounds similar to 2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole have demonstrated cytotoxic effects against leukemia cell lines with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
U937 (Leukemia)8
A549 (Lung Cancer)12

The biological activity of 2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is believed to arise from its ability to interact with specific molecular targets within cells. The compound may bind to enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses. The heterocyclic structure allows for interactions through hydrogen bonding and π–π stacking with biological macromolecules .

Case Studies

Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:

  • Anticancer Activity : A study evaluated a series of oxadiazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that modifications on the oxadiazole core could enhance potency against specific cancer types .
  • Antimicrobial Efficacy : Another research highlighted the efficacy of oxadiazole derivatives against multi-drug resistant bacterial strains. The findings suggested that structural variations significantly impacted antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of 1,3,4-oxadiazoles typically involves cyclocondensation of hydrazides with carboxylic acid derivatives. For example, regioselective sulfenylation approaches using thiol precursors (e.g., 2-phenylimidazo[1,2-a]pyridin-3-yl thiol) have achieved yields >90% via column chromatography with petroleum ether/ethyl acetate (3:2) as eluent . Optimizing stoichiometry, reaction time, and purification (e.g., silica gel chromatography) is critical. Pre-activation of thiophen-3-yl or pyridin-3-yl substituents with electron-withdrawing groups may enhance cyclization efficiency .

Q. How can structural characterization challenges (e.g., NMR signal overlap) be addressed for this compound?

  • Methodological Answer : Signal overlap in 1H^1H NMR due to aromatic protons can be resolved using high-field instruments (≥400 MHz) and 2D techniques (e.g., 1H^1H-13C^13C HSQC). For instance, thiophene protons typically resonate at δ 7.2–7.5 ppm, while pyridinyl protons appear at δ 8.0–8.8 ppm. 13C^13C NMR can distinguish oxadiazole C-2 (δ 160–170 ppm) from aromatic carbons (δ 120–150 ppm) . HRMS with <5 ppm mass error confirms molecular ion peaks .

Q. What solvent systems are effective for crystallization and X-ray diffraction studies?

  • Methodological Answer : Slow evaporation of polar aprotic solvents (e.g., DMSO/EtOH mixtures) facilitates single-crystal growth. For example, similar oxadiazole derivatives crystallize in monoclinic systems (space group P21/cP2_1/c) with unit cell parameters refined using SHELXL . Planar oxadiazole rings exhibit mean C–C bond lengths of 1.36–1.39 Å, validated by R-factors <0.05 .

Advanced Research Questions

Q. How do electronic effects of pyridinyl and thiophenyl substituents influence the compound’s reactivity and biological activity?

  • Methodological Answer : Density functional theory (DFT) calculations reveal that electron-deficient pyridinyl groups enhance electrophilicity at the oxadiazole ring, promoting interactions with biological targets (e.g., HDAC6 inhibition). Thiophenyl groups contribute to π-π stacking in enzyme active sites. SAR studies on analogs show IC50_{50} values <1 µM for HDAC6 selectivity .

Q. What strategies resolve contradictions in biological assay data (e.g., anti-protozoal vs. cytotoxicity)?

  • Methodological Answer : Contradictory data may arise from off-target effects or assay conditions. Dose-response curves (0.1–100 µM) and counter-screens against human cell lines (e.g., HEK293) are essential. For example, 5-(indol-2-yl)-1,3,4-oxadiazoles exhibit antihelmintic activity at 2 mg/mL but require cytotoxicity profiling . Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm target engagement.

Q. How can computational modeling predict the compound’s binding modes to therapeutic targets like PARP or HDAC6?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions. For PARP inhibitors, the oxadiazole ring occupies the nicotinamide pocket, forming hydrogen bonds with Gly863 and Ser904. For HDAC6, thiophenyl groups align with the hydrophobic channel near Zn2+^{2+}-binding sites . Validate predictions with mutagenesis studies (e.g., HDAC6-Tyr306Ala) .

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